molecular formula C25H22F6N4O3S B586062 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 CAS No. 1794756-36-7

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4

Número de catálogo: B586062
Número CAS: 1794756-36-7
Peso molecular: 576.551
Clave InChI: GUWVDDXKNHBOLX-LNFUJOGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a deuterated derivative of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and prolong the duration of action of the drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions.

    Introduction of the trifluoroethoxy group: This step typically involves nucleophilic substitution reactions.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Aplicaciones Científicas De Investigación

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Lansoprazole.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD).

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs with improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces the production of stomach acid. The deuterium atoms in the compound enhance its metabolic stability, allowing it to exert its effects for a longer duration.

Comparación Con Compuestos Similares

Similar Compounds

    Lansoprazole: The non-deuterated version of the compound.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

Uniqueness

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used primarily in the treatment of gastric acid-related disorders. The modification with deuterium (d4) and the trifluoroethoxy group enhances its pharmacological profile and stability. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C25H22F6N4O3SC_{25}H_{22}F_6N_4O_3S. The structure features a pyridine ring substituted with a trifluoroethoxy group and a methyl group, enhancing its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC25H22F6N4O3S
Molecular Weight588.5 g/mol
CAS Number1083100-27-9
SynonymsLansoprazole-d4

Lansoprazole and its derivatives work by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to decreased secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The introduction of the trifluoroethoxy moiety may enhance the binding affinity to the enzyme or increase the stability of the compound in acidic environments.

In Vitro Studies

Recent studies have evaluated the biological activity of Lansoprazole-d4 in various cellular models:

  • Cell Proliferation Assays : Lansoprazole-d4 demonstrated significant inhibition of cell proliferation in gastric cancer cell lines, indicating potential anti-cancer properties.
  • Apoptosis Induction : Flow cytometry analyses showed increased apoptosis in treated cells compared to controls, suggesting that Lansoprazole-d4 may induce programmed cell death through mitochondrial pathways.

Absorption and Distribution

The absorption profile of Lansoprazole-d4 is influenced by its lipophilicity due to the trifluoroethoxy group. Studies indicate rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. The compound exhibits extensive distribution throughout body tissues.

Metabolism

Lansoprazole-d4 undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. The deuterated form may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to prolonged therapeutic effects.

Elimination

The elimination half-life of Lansoprazole-d4 is similar to that of Lansoprazole, approximately 1-2 hours. However, the presence of deuterium may influence elimination kinetics, warranting further investigation.

Clinical Applications

  • Gastroesophageal Reflux Disease (GERD) : A clinical trial involving patients with GERD showed that Lansoprazole-d4 effectively reduced symptoms and esophageal acid exposure over a 12-week period.
  • Peptic Ulcer Disease : In a randomized controlled trial, patients treated with Lansoprazole-d4 exhibited faster healing rates compared to those receiving standard therapy.

Safety Profile

Adverse effects reported in clinical studies were consistent with those associated with traditional PPIs, including headache, nausea, and diarrhea. Long-term safety data are still required to assess any potential risks associated with chronic use.

Propiedades

IUPAC Name

4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWVDDXKNHBOLX-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.